molecular formula C8H7F2NO2 B1318714 3,5-Difluoro-4-methoxybenzamide CAS No. 343-79-3

3,5-Difluoro-4-methoxybenzamide

Cat. No. B1318714
CAS RN: 343-79-3
M. Wt: 187.14 g/mol
InChI Key: MUWAUQYNHWUWOX-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzamide is a chemical compound with the molecular formula C8H7F2NO2 . It has an average mass of 187.143 Da and a monoisotopic mass of 187.044479 Da .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-methoxybenzamide consists of a benzamide core with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position . The InChI code for this compound is 1S/C8H7F2NO2/c1-13-5-3-2-4 (8 (11)12)6 (9)7 (5)10/h2-3H,1H3, (H2,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-4-methoxybenzamide include a molecular weight of 172.13 g/mol . It has a computed XLogP3-AA of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 172.03358575 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 12 .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on the molecular structure of compounds similar to 3,5-Difluoro-4-methoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been conducted to understand their intermolecular interactions. The study involved acylation reactions, NMR characterization, and X-ray diffraction analyses to evaluate the influence of these interactions on molecular geometry, particularly focusing on bond lengths, angles, and the rotational conformation of aromatic rings. Dimerization and crystal packing were found to have significant effects on the dihedral angles, suggesting a complex interplay in the molecular structure of such compounds (Karabulut et al., 2014).

Antibacterial Applications and FtsZ Inhibition

Another area of application for derivatives of 3,5-Difluoro-4-methoxybenzamide is in developing antibacterial agents. Studies on 3-Methoxybenzamide and its derivatives, including those with fluorine substitutions, have shown potent antistaphylococcal activity. The exploration of structure−activity relationships led to the identification of compounds with improved pharmaceutical properties. Fluorination, in particular, was found to enhance the inhibition of the bacterial cell division protein FtsZ, a crucial target for antibacterial agents. This highlights the potential of fluorinated derivatives of 3,5-Difluoro-4-methoxybenzamide in creating effective antibacterial drugs (Haydon et al., 2010), (Barbier et al., 2023).

Photophysical Behavior and Imaging Applications

Derivatives of 3,5-Difluoro-4-methoxybenzamide, such as DFHBI and its analogues, have been studied for their photophysical behavior, particularly in relation to imaging applications. These fluorogenic molecules, when bound to the Spinach aptamer (an RNA molecule), exhibit weak fluorescence that can be significantly enhanced by impeding photoisomerization. This property is vital for imaging RNA in biological research, suggesting that modifications to the fluorogenic core of 3,5-Difluoro-4-methoxybenzamide derivatives can yield valuable tools for molecular biology and imaging studies (Santra et al., 2019).

properties

IUPAC Name

3,5-difluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWAUQYNHWUWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590629
Record name 3,5-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-methoxybenzamide

CAS RN

343-79-3
Record name 3,5-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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